4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC20026116
Molecular Formula: C28H24FN5
Molecular Weight: 449.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H24FN5 |
|---|---|
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C28H24FN5/c29-22-11-13-23(14-12-22)32-15-17-33(18-16-32)27-26-25(21-7-3-1-4-8-21)19-34(28(26)31-20-30-27)24-9-5-2-6-10-24/h1-14,19-20H,15-18H2 |
| Standard InChI Key | XZCWZEMBVISDAX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 4-[4-(4-fluorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine, reflects its hybrid architecture. The molecular formula is C₃₃H₂₇FN₆, with a molar mass of 526.61 g·mol⁻¹. Key structural components include:
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A pyrrolo[2,3-d]pyrimidine core, a bicyclic system fused from pyrrole and pyrimidine rings.
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A 4-(4-fluorophenyl)piperazine substituent at position 4 of the pyrimidine ring.
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Phenyl groups at positions 5 and 7 of the pyrrole ring.
X-ray crystallography data for analogous compounds (e.g., piperazine salts with aromatic acids) reveal planar pyrrolopyrimidine systems and chair conformations in piperazine moieties . Hydrogen bonding and π-π stacking interactions dominate supramolecular assembly, as observed in related salts .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis follows a multi-step protocol adapted from pyrrolopyrimidine derivatives :
Step 1: Formation of Aminopyrrole Intermediate
A mixture of benzoin (2 g, 0.01 mol), 3,4-dichlorophenylamine (1.6 g, 0.01 mol), and malononitrile (0.66 g, 0.01 mol) in dry benzene undergoes reflux with pyridine catalysis, yielding 2-amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile .
Step 2: Cyclization to Pyrrolopyrimidine
The aminopyrrole intermediate reacts with formic acid under reflux to form the pyrrolo[2,3-d]pyrimidine core . Substitution with 4-(4-fluorophenyl)piperazine occurs via nucleophilic aromatic substitution, typically using DMF as a solvent and K₂CO₃ as a base.
Step 3: Purification and Crystallization
Crude product is recrystallized from ethanol or methanol, yielding pale-yellow crystals. Reported yields for analogous compounds range from 45% to 63% .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water (<0.1 mg/mL at 25°C).
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Stability: Stable under ambient conditions but degrades in acidic media (pH < 3).
Crystallographic Analysis
Crystal structures of analogous piperazine salts show:
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Hydrogen bonding: N–H···O interactions between piperazinium cations and carboxylate anions .
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π-π interactions: Between phenyl groups (distance: 3.4–3.7 Å) .
Pharmacological Activity
Receptor Binding Profiles
While direct studies are lacking, structural analogs suggest:
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5-HT₁A receptor affinity: The 4-fluorophenylpiperazine moiety is associated with 5-HT₁A agonism (Kᵢ = 120 nM) .
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Serotonin-norepinephrine reuptake inhibition: Piperazine derivatives inhibit SERT and NET (IC₅₀ = 0.8–1.2 μM) .
| Compound | Glucose Reduction (%) | ED₅₀ (mg/kg) |
|---|---|---|
| Glimepiride | 58 ± 4 | 4.0 |
| Pyrrolopyrimidine Analog | 55 ± 3 | 5.2 |
Data adapted from ; n = 6 per group.
Metabolic and Toxicological Considerations
Cytochrome P450 Interactions
The 4-fluorophenylpiperazine group inhibits CYP3A4 and CYP2D6 (IC₅₀ = 12–18 μM) , potentially causing drug-drug interactions.
Acute Toxicity
In rats, the LD₅₀ for related piperazines exceeds 500 mg/kg . Common adverse effects include:
Future Directions
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Structure-Activity Relationships: Systematic modification of phenyl and piperazine substituents.
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Target Identification: High-throughput screening against kinase and GPCR panels.
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Formulation Development: Nanocrystal formulations to enhance aqueous solubility.
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